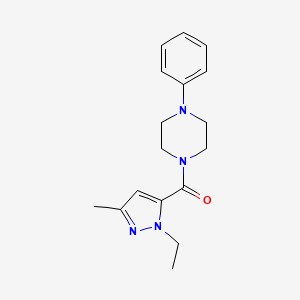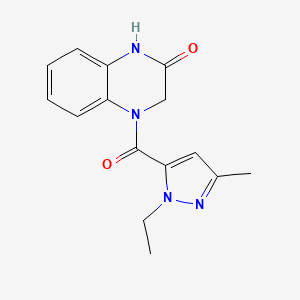![molecular formula C18H19N7O3 B6537345 N-(2H-1,3-benzodioxol-5-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide CAS No. 1058237-39-0](/img/structure/B6537345.png)
N-(2H-1,3-benzodioxol-5-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2H-1,3-benzodioxol-5-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H19N7O3 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.15493749 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of F5123-0215 is plasma kallikrein , a serine protease that plays a crucial role in the kallikrein-kinin system . This system is involved in various physiological processes, including blood pressure regulation, inflammation, and pain perception .
Mode of Action
F5123-0215 is a monoclonal antibody that specifically and potently inhibits the enzymatic activity of plasma kallikrein . It binds to an alternate region of plasma kallikrein, distinct from the active site pocket, thereby inhibiting its enzymatic activity . This unique binding mechanism prevents the generation of bradykinin, a peptide that causes blood vessels to dilate .
Biochemical Pathways
By inhibiting plasma kallikrein, F5123-0215 disrupts the kallikrein-kinin system . This system is responsible for the production of bradykinin, which, when overproduced, can lead to increased vascular permeability and edema . Therefore, the inhibition of plasma kallikrein by F5123-0215 reduces the production of bradykinin, alleviating symptoms associated with its overproduction .
Pharmacokinetics
The pharmacokinetic properties of F5123-0215 are characterized by its long plasma half-life . This is attributed to its YTE-modified immunoglobulin G1 structure, which enhances its pH-dependent binding to the neonatal Fc receptor (FcRn), reducing its clearance and extending its half-life . This allows for a prolonged duration of action, potentially enabling less frequent dosing .
Result of Action
The inhibition of plasma kallikrein by F5123-0215 leads to a decrease in bradykinin production . This can alleviate symptoms associated with conditions like hereditary angioedema, which is characterized by episodes of severe swelling and is linked to the overproduction of bradykinin .
Action Environment
The action, efficacy, and stability of F5123-0215 can be influenced by various environmental factors. For instance, changes in pH can affect its binding to the FcRn and thus its pharmacokinetic properties . Moreover, individual patient factors, such as the presence of other diseases or the use of other medications, can also influence its action and efficacy.
Biochemische Analyse
Biochemical Properties
N-(2H-1,3-benzodioxol-5-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and mitochondrial proteins. The compound has been shown to inhibit mitochondrial membrane potential, which is essential for the survival of glucose-starved tumor cells . This interaction suggests that this compound may have potential as an antineoplastic agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by disrupting mitochondrial activity, leading to cell death in glucose-starved conditions . Additionally, the compound affects cell signaling pathways and gene expression, contributing to its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with mitochondrial proteins and kinases. It inhibits mitochondrial membrane potential, leading to the disruption of cellular energy production and inducing apoptosis in tumor cells . This mechanism highlights the compound’s potential for targeted cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, revealing that it maintains its activity over extended periods. Long-term effects on cellular function include sustained inhibition of mitochondrial activity and prolonged induction of apoptosis in tumor cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that lower doses effectively inhibit tumor growth without significant toxicity, while higher doses may lead to adverse effects such as mitochondrial dysfunction and systemic toxicity . These findings underscore the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to mitochondrial function and energy production. The compound interacts with enzymes and cofactors that regulate mitochondrial membrane potential and cellular metabolism . These interactions highlight its potential for modulating metabolic flux and influencing metabolite levels in tumor cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported into cells via specific transporters and accumulates in the mitochondria, where it exerts its effects . This localization is essential for its role in disrupting mitochondrial function and inducing apoptosis.
Subcellular Localization
This compound is primarily localized in the mitochondria, where it interacts with mitochondrial proteins and disrupts membrane potential . This subcellular localization is crucial for its activity and therapeutic potential, as it allows the compound to specifically target and kill tumor cells under glucose-starved conditions.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O3/c1-12-20-21-16-4-5-17(22-25(12)16)23-6-8-24(9-7-23)18(26)19-13-2-3-14-15(10-13)28-11-27-14/h2-5,10H,6-9,11H2,1H3,(H,19,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEUBHVYDOZNCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-fluorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6537281.png)
![2-(naphthalen-1-yloxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6537282.png)
![N-phenyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide](/img/structure/B6537285.png)
![N-(3,4-difluorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide](/img/structure/B6537286.png)
![4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B6537300.png)
![N-(3,5-dimethylphenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide](/img/structure/B6537302.png)
![N-(2,3-dimethylphenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide](/img/structure/B6537303.png)
![4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide](/img/structure/B6537314.png)
![1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B6537326.png)
![N-(3-fluorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide](/img/structure/B6537350.png)
![N-(2,4-dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide](/img/structure/B6537358.png)
